Regioisomeric Distinction: N1- vs. C2-Butanamide Attachment Defines SV2A Binding Incompatibility
The target compound is the N1-substituted regioisomer (4-(2-oxopyrrolidin-1-yl)butanamide), whereas levetiracetam is the C2-substituted isomer (2-(2-oxopyrrolidin-1-yl)butanamide). Levetiracetam binds SV2A with Kᵢ ≈ 1.6 µM; the N1-substituted regioisomer lacks the alpha-ethyl group essential for SV2A recognition and does not bind SV2A. [1] The structural difference is captured by distinct InChI Keys: KQLVAZDDYFIGGO-UHFFFAOYSA-N (target) vs. HPHUVLMMVZITSG-LURJTMIESA-N (levetiracetam). [2]
| Evidence Dimension | Regioisomeric structure (substitution position and InChI Key) |
|---|---|
| Target Compound Data | 4-(2-oxopyrrolidin-1-yl)butanamide; InChI Key: KQLVAZDDYFIGGO-UHFFFAOYSA-N |
| Comparator Or Baseline | Levetiracetam: 2-(2-oxopyrrolidin-1-yl)butanamide; InChI Key: HPHUVLMMVZITSG-LURJTMIESA-N |
| Quantified Difference | Amide chain attached at N1 (target) vs. C2 (levetiracetam); different InChI Keys |
| Conditions | Structural and pharmacophore analysis; levetiracetam SV2A binding Kᵢ ≈ 1.6 µM [1] |
Why This Matters
Confirms that 2-oxo-1-pyrrolidinebutyramide cannot substitute for levetiracetam in SV2A-dependent assays, validating its use as a negative control or orthogonal probe.
- [1] Gillard, M., Chatelain, P., & Fuks, B. (2003). Binding characteristics of [³H]ucb 30889 to levetiracetam binding sites in rat brain. European Journal of Pharmacology, 478(1), 1–9. https://doi.org/10.1016/j.ejphar.2003.08.032 View Source
- [2] NIST Webbook. Levetiracetam. InChI Key: HPHUVLMMVZITSG-LURJTMIESA-N. https://webbook.nist.gov/cgi/cbook.cgi?ID=102767-28-2 View Source
